![molecular formula C18H17N3O2S B2502291 (E)-2-Methyl-N-(2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamid CAS No. 2035005-19-5](/img/structure/B2502291.png)

(E)-2-Methyl-N-(2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

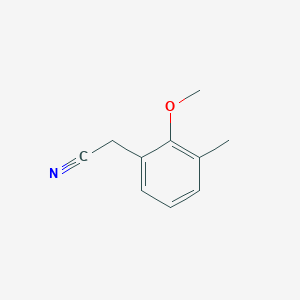

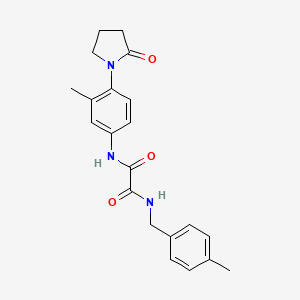

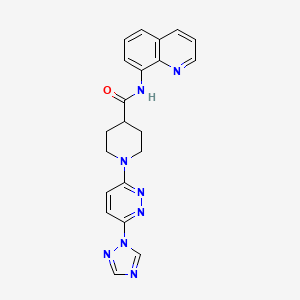

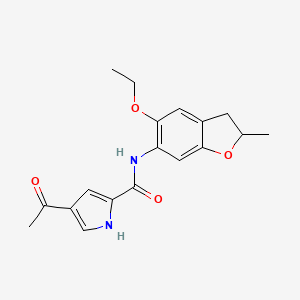

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.

BenchChem offers high-quality (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antimalariamitteln

Die Struktur der Verbindung deutet auf ein Potenzial als Kandidat für ein Antimalariamittel hin. Forscher haben ihre inhibitorische Wirkung auf Falcipain-2 (FP-2) untersucht, eine Cysteinprotease, die für Plasmodium falciparum Trophozoiten entscheidend ist. In einer Studie von Zhu et al. wurden eine Reihe neuartiger kleiner Moleküle FP-2-Inhibitoren basierend auf einer verwandten Verbindung entworfen und synthetisiert. Diese Derivate zeigten eine hohe inhibitorische Aktivität gegenüber FP-2, was sie zu attraktiven Kandidaten für die Entdeckung von Antimalariamitteln macht .

Thieno[3,2-d]pyrimidin-Derivate in der medizinischen Chemie

Thieno[3,2-d]pyrimidine stellen eine wichtige Klasse chemischer Verbindungen mit vielfältigen biologischen Aktivitäten dar. Forscher haben ihre Synthese mit verschiedenen Methoden untersucht, darunter die Cyclisierung von 3-Amino-thiophen-2-carboxylat-Derivaten mit Ameisensäure oder anderen Reagenzien. Diese Derivate haben sich aufgrund ihrer strukturellen Vielseitigkeit und potenziellen pharmakologischen Eigenschaften als vielversprechend in der Arzneimittelentwicklung erwiesen .

Heterozyklische Aldehyde und Supramolekulare Chemie

Die heterozyklische Struktur der Verbindung könnte Anwendungen in der supramolekularen Chemie finden. Heterozyklische Aldehyde weisen verschiedene optische Eigenschaften und Reaktivität auf, was sie zu vielseitigen Bausteinen für komplexere Verbindungen macht. Forscher haben ihre Verwendung in Bereichen wie der medizinischen Chemie und der Materialwissenschaft untersucht .

Synthesewege und neuartige Derivate

Forscher haben synthetische Ansätze für Thieno[3,2-d]pyrimidin- und Thieno[3,4-b]pyridin-Derivate entwickelt. So wurden beispielsweise 3-Amino-4-cyano-2-thiophencarboxamide als vielseitige Synthone zur Herstellung von Thieno[3,2-d]pyrimidin-7-carbonitrilen und Thieno[3,4-b]pyridin-7-carboxamiden verwendet. Diese Synthesewege ermöglichen den Zugang zu neuartigen Derivaten mit potenziellen Anwendungen in der Arzneimittelforschung und Materialwissenschaft .

Wirkmechanismus

Target of Action

The primary target of this compound is the cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites , making it an attractive target for developing anti-malarial drugs.

Mode of Action

The compound interacts with FP-2, inhibiting its activity

Biochemical Pathways

By inhibiting FP-2, the compound disrupts the parasite’s ability to digest hemoglobin, a crucial process for its survival within the host’s red blood cells . This disruption affects the parasite’s life cycle, preventing it from proliferating and causing disease.

Pharmacokinetics

The compound’s molecular weight is less than 400 , which is generally favorable for oral bioavailability.

Result of Action

The inhibition of FP-2 by the compound leads to the death of the P. falciparum parasites, thereby preventing or treating malaria . The compound has shown significant in vitro activity against P. falciparum, with IC50 values in the micromolar range .

Eigenschaften

IUPAC Name |

(E)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKFGWEIOGXQQ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![n-[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2502230.png)